3-(Methylamino)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride
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Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers. It also includes its appearance (color, state of matter under normal conditions) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants used, the conditions under which the reaction occurs (temperature, pressure, catalysts, etc.), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Factors to consider include the conditions needed for the reaction to occur, the products of the reaction, and the rate at which the reaction happens .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined through experiments .Scientific Research Applications
Environmental Exposure to Pesticides
A study highlighted the widespread exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides among South Australian children. The research found OP metabolites more commonly than PYR, indicating chronic exposure within the population. Differences in exposure were observed across urban, periurban, and rural groups, potentially due to varying proximity to agricultural activities and pesticide use within households. This study underscores the importance of monitoring environmental exposure to neurotoxic chemicals in vulnerable populations such as children (Babina et al., 2012).
Metabolism and Disposition of Pharmacological Compounds
Research into the metabolism and disposition of BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, in humans after oral administration, provides insights into how similar compounds might be metabolized and excreted in humans. The study found BMS-690514 to be highly metabolized, with excretion occurring through both bile and urine, highlighting the complexity of drug metabolism pathways (Christopher et al., 2010).
Human Exposure to Carcinogenic Compounds
An investigation into human exposure to carcinogenic heterocyclic amines (HCAs) found in cooked meats revealed the presence of HCAs like PhlP and MelQx in the urine of individuals consuming a normal diet. This study emphasizes the daily human exposure to potential carcinogens through diet and the significance of monitoring such exposures (Nagao et al., 1996).
Pharmacokinetics of Antiulcer Compounds
A placebo-controlled, double-blind study evaluated the tolerability and pharmacokinetics of KW-5805, an antiulcer compound. This study provides a foundation for understanding the absorption, metabolism, and excretion of new pharmacological agents designed to treat various conditions. It underscores the critical role of pharmacokinetics in the development of new drugs (Uckert et al., 1989).
Safety And Hazards
properties
IUPAC Name |
3-(methylamino)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-9-5-4-8(11)10-6-2-3-7-10;/h9H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMCXDSBKQWVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)N1CCCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride |
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